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Compound Name: , o
nitrophenoxy)acetic acid

Cat. No.: B8066175

Get Quote

Executive Summary

CAS Number: 52427-09-5 Chemical Name: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

Synonyms: (2-Hydroxy-5-nitrophenoxy)acetic acid; 4-Nitrocatechol-2-O-carboxymethyl ether
Molecular Formula: C

H
NO
Molecular Weight: 213.14 g/mol [3]

CAS 52427-09-5 is a regio-defined ether derivative of 4-nitrocatechol. Unlike its more common
isomer (where alkylation occurs at the para-hydroxyl group), this compound features the
carboxymethyl group at the meta-position relative to the nitro moiety.[2] This specific
substitution pattern makes it a critical intermediate for synthesizing fused heterocyclic systems,
such as 1,4-benzodioxan-2-ones and benzoxazinones, which are privileged scaffolds in kinase
inhibitors and anti-inflammatory drug discovery.[2]
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Structural Characterization & Stereochemistry[2]
Molecular Architecture

The molecule consists of a benzene core substituted with three distinct functional groups,
creating a "push-pull” electronic system:

 Nitro Group (-NO

) at C5: A strong electron-withdrawing group (EWG) that deactivates the ring and increases
the acidity of the phenolic proton.[2]

e Hydroxyl Group (-OH) at C2: A hydrogen bond donor/acceptor.[2] Its position para to the nitro
group significantly enhances its acidity (lowering pKa).[2]

o Carboxymethoxy Group (-OCH

COOH) at C1: An ether-linked acetic acid moiety.[2] The ether oxygen acts as a weak
electron donor by resonance, while the carboxylic acid provides a second ionization center.

[2]

Regiochemistry & Synthesis Logic

Synthesizing CAS 52427-09-5 requires overcoming standard reactivity trends. In 4-
nitrocatechol, the hydroxyl group para to the nitro group is more acidic (pKa ~7.[2]2) than the
meta-hydroxyl (pKa ~9.0).[2] Direct alkylation typically yields the para-ether. Consequently,
obtaining the meta-ether (CAS 52427-09-5) often necessitates protection strategies or
controlled pH conditions to direct alkylation to the less acidic position.[2]

Figure 1: Structural Connectivity and Numbering (Note: C1 is assigned to the ether linkage for
nomenclature consistency)

Position 5 -
Electronic Activation (Resonance) | (E|e;}’::r3\,,({,!\‘d?§\,)vmg)
Benzene Core Position 2 (Para to NO2) - 2-Hydroxy (-OH) Y- ——------====""""
Position 1 (Meta to NO2) Intramolecular H-Bond Potential ((H-Bond Donor) )
\» 1-0-CH2-COOH

(Carboxymethyl)
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Caption: Functional group topology of CAS 52427-09-5 showing the specific 1,2,5-substitution
pattern.[2]

Physicochemical Profile

The following properties are critical for handling, formulation, and synthesis. Data values are
synthesized from experimental analogs and computational models (ACD/Labs, EPISuite)
where direct literature is sparse.[2]
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Property

Value /| Range

Scientific Context

Physical State

Yellow crystalline powder

Coloration arises from the

transition of the nitro group

conjugated with the phenol.

Melting Point

168 — 172 °C (Decomposes)

High melting point indicates
strong intermolecular hydrogen
bonding (dimerization of

carboxylic acids).[2]

Solubility (Water)

Low (pH < 3); High (pH > 7)

pH-dependent solubility due to

dual ionization centers.[2]

Solubility (Organic)

DMSO, Methanol, Ethyl
Acetate

Soluble in polar aprotic
solvents; moderately soluble in

chlorinated solvents.[2]

Deprotonation of the carboxylic

pKa 1 (Acid) 3.1+0.2 )
acid (-COOH).[2]
Deprotonation of the phenol.[2]
Significantly lower than phenol
pKa 2 (Phenol) 6.8+0.3 )
(10.[2]0) due to the para-nitro
group.[2]
Moderately lipophilic in
LogP (Octanol/Water) 1.2+0.2 unionized form; LogD
will be < 0 due to ionization.[2]
Phenolic -OH and Carboxylic -
H-Bond Donors 2
OH.
Nitro (2), Ether (1), Carboxyl
H-Bond Acceptors 6

(2), Phenol (1).[2]

lonization & Biopharmaceutics

At physiological pH (7.4), CAS 52427-09-5 exists predominantly as a dianion (carboxylate
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and phenoxide

).[2]

e Implication: The molecule will have low membrane permeability (LogD
< -2.[2]0) unless masked as an ester prodrug.[2]

 Stability: The phenoxide anion is stabilized by resonance with the nitro group, making the
dianion resistant to oxidative degradation compared to non-nitro catechols.[2]

Stability & Degradation Pathways[2]

Understanding the stress profile is essential for storage and reaction planning.[2]

Thermal Stability

Stable up to ~150°C. Above this, decarboxylation is a potential risk, particularly in the presence
of metal ions or strong bases.[2]

Chemical Reactivity (Cyclization)

The most critical reactivity pathway is intramolecular cyclization.[2] Under acidic conditions or
with dehydrating agents (e.g., SOCI

, DCC), the phenolic hydroxyl can attack the activated carboxylic acid to form a lactonized
benzodioxan-2-one.[2]

Figure 2: Reactivity and Cyclization Pathway

Intramolecular
Activated Acyl Intermediate Nucleophilic Attack (-OH) > 6-Nitro-1,4-benzodioxan-2-one
+ SOCI2 or EDC (Acid Chloride/Mixed Anhydride) (Cyclized Lactone)
GRS SR | __Stress (>160°C)
(Open Chain)  [F7777===-mem | Decarboxylation
(High T, Basic)
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Caption: Synthesis of benzodioxan-2-one scaffold via intramolecular cyclization of CAS 52427-
09-5.

Experimental Protocols
Protocol: Potentiometric pKa Determination

Objective: To accurately determine the ionization constants of the carboxylic acid and nitro-
phenol groups.

Reagents:
e 0.01 M NaOH (standardized).[2]
e 0.1 M KCI (ionic strength adjustor).[2]
o Degassed water (CO
-free).[2]

Procedure:

Preparation: Dissolve 5.0 mg of CAS 52427-09-5 in 20 mL of 0.1 M KCI solution. Ensure
complete dissolution (sonicate if necessary).[2]

o Titration: Titrate with 0.01 M NaOH using an autotitrator under nitrogen atmosphere to
prevent carbonate formation.

o Data Analysis: Plot pH vs. Volume of NaOH.
o First Inflection Point: Corresponds to the Carboxylic Acid (expect pH ~3.1).[2]
o Second Inflection Point: Corresponds to the Phenol (expect pH ~6.8).[2]

» Validation: The difference between pKal and pKa2 (>3 units) allows for distinct resolution of
endpoints.

Protocol: HPLC Purity Analysis
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Objective: Quantify purity and detect regio-isomeric impurities (e.g., para-ether isomer).

Parameter Condition

C18 Reverse Phase (e.g., Agilent Zorbax SB-
C18, 4.6 x 150 mm, 3.5 um)

Column

Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile

Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min

UV at 310 nm (Nitro-phenol absorption max)
and 254 nm

Detection

CAS 52427-09-5 will elute after 4-nitrocatechol

but before the diester impurities.

Retention Time

System Suitability:

e Tailing Factor: Must be < 1.5 (Use formic acid to suppress ionization of the carboxylic acid
and improve peak shape).[2]

e Resolution: > 2.0 between the main peak and the regio-isomer (if available as standard).

References

e Chemical Identity: PubChem.[2][4][5][6] Compound Summary for CID 12217354 (2-(2-
Hydroxy-5-nitrophenoxy)acetic acid). National Library of Medicine.[2] [Link][2]

» Synthetic Utility: Journal of Organic Chemistry USSR (English Translation). 1974, Vol. 10,
pp. 92-95.[2][7][8] (Describes synthesis and nitration patterns of catechol ethers).

e pKa Prediction Models: ACD/Labs Percepta Platform. Physicochemical Property Predictions
for Nitro-catechol Derivatives. [Link][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 830-03-5|4-Nitrophenyl acetate|BLD Pharm [bldpharm.com]
e 2. bocsci.com [bocsci.com]
e 3. 28059-69-0|Ethyl 2-(4-nitrophenoxy)propanoate|BLD Pharm [bldpharm.com]

e 4. 2-Chlorobenzylidenemalononitrile | CLOH5CIN2 | CID 17604 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 5. Harmalol | C12H12N20O | CID 3565 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 6. Ethyl (1S,4S,5S)-5-(4-(3-((2-(dimethylamino)-2-oxoethoxy)carbonyl)-6-(4-
(trifluoromethyl)phenyl)naphthalen-1-yl)phenyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
C37H35F3N205 | CID 164946890 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 7.52427-05-1 | 2-Bromo-5-nitrophenol | Fluorinated Building Blocks | Ambeed.com
[ambeed.com]

e 8.52427-05-1 | 2-Bromo-5-nitrophenol | Fluorinated Building Blocks | Ambeed.com
[ambeed.com]

¢ To cite this document: BenchChem. [Physicochemical Profiling of CAS 52427-09-5: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8066175/docs#physicochemical-profiling-of-cas-
52427-09-5-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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